molecular formula C8H8N4 B13963180 2-methyl-3-(1H-pyrazol-5-yl)pyrazine CAS No. 195447-81-5

2-methyl-3-(1H-pyrazol-5-yl)pyrazine

Cat. No.: B13963180
CAS No.: 195447-81-5
M. Wt: 160.18 g/mol
InChI Key: BHACACUWJSHSAY-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrazol-5-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpyrazine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial during industrial synthesis to minimize hazardous by-products and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-(1H-pyrazol-5-yl)pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-5-pyrazolyl)piperazine
  • 2-Bromo-5-(3-(methyl-d3)-1H-pyrazol-1-yl-4,5-d2)pyrazine-3,6-d2
  • Pyrazoloquinolines

Comparison: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine stands out due to its unique combination of pyrazine and pyrazole rings, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .

Properties

CAS No.

195447-81-5

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-methyl-3-(1H-pyrazol-5-yl)pyrazine

InChI

InChI=1S/C8H8N4/c1-6-8(10-5-4-9-6)7-2-3-11-12-7/h2-5H,1H3,(H,11,12)

InChI Key

BHACACUWJSHSAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=CC=NN2

Origin of Product

United States

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